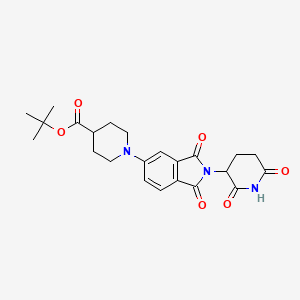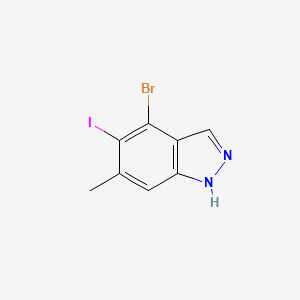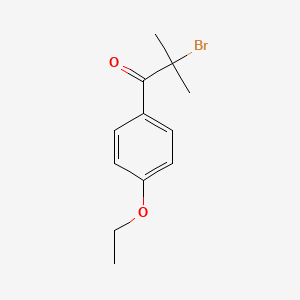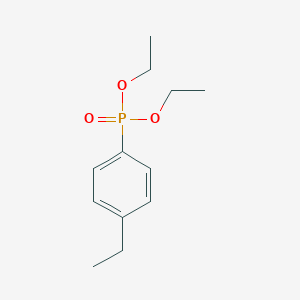
(4-Indanyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.
Uniqueness
(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
Propiedades
Fórmula molecular |
C12H18Si |
|---|---|
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
Clave InChI |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)

![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)

